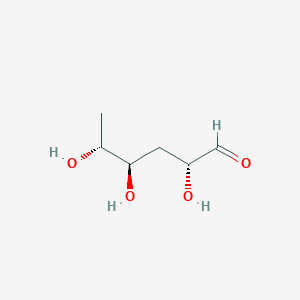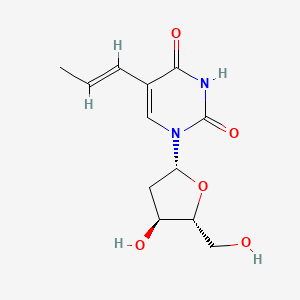
3,6-二去氧-D-木糖-己糖
描述
3,6-Dideoxy-D-xylo-hexose is a type of deoxy sugar that belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is also known by other names such as 3,6-dideoxyhexose, 3,6-Dideoxy-D-arabino-hexose, and 2,4,5-trihydroxyhexanal .
Synthesis Analysis
The synthesis of 3,6-Dideoxy-D-xylo-hexose involves several methods such as the hydrogenation of olefins, the displacement of halides, the reduction of epoxides, and the substitution of tosyl esters . These methods lead to stereospecific deuterium incorporation . There are also novel, readily scaled, and practical routes for the synthesis of 3,6-dideoxy-d-xylo-hexose and their corresponding glycosyl donors .Molecular Structure Analysis
The molecular formula of 3,6-Dideoxy-D-xylo-hexose is C6H12O4 . It has a molecular weight of 148.16 g/mol . The InChIKey of the compound is GNTQICZXQYZQNE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,6-Dideoxy-D-xylo-hexose include the hydrogenation of olefins, the displacement of halides, the reduction of epoxides, and the substitution of tosyl esters . These reactions illustrate a variety of strategies leading to stereospecific deuterium incorporation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dideoxy-D-xylo-hexose include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . It also has a topological polar surface area of 77.8 Ų .科学研究应用
Role in Lipopolysaccharides of Bacterial Cell Walls
3,6-Dideoxy-D-xylo-hexose, also known as Abequose, is found in the lipopolysaccharides (LPS) of Gram-negative bacterial cell walls . These structures play a major role as immunodominant sugars .
Synthesis of Biologically Important Sugars
Abequose is used in the synthesis of biologically important sugars. For instance, it is used in the synthesis of Paratose (3,6-Dideoxy-D-ribo-hexose) and Tyvelose (3,6-Dideoxy-D-arabino-hexose) .
Role in Antigenic Determinants
Abequose, along with Paratose and Tyvelose, occurs at the nonreducing ends of chains and constitutes immunodominant groups of their respective antigenic determinants .
Identification of Bacterial Strains
Abequose, along with other 3,6-dideoxyhexoses like Paratose, Tyvelose, and Colitose, were first recognized among the Salmonella and E. coli strains . This suggests that these sugars can be used for the identification of specific bacterial strains.
Synthesis of Glycosyl Donors
Abequose is used in the synthesis of glycosyl donors, which are essential components in the synthesis of complex carbohydrates .
未来方向
The future directions in the study of 3,6-Dideoxy-D-xylo-hexose could involve further understanding of its conformational landscape, which is essential when determining biological structure-activity relationships, as well as predicting synthetic reactivity . Moreover, the development of practical routes for the synthesis of 3,6-dideoxy-d-xylo-hexose and their corresponding glycosyl donors could also be a potential area of research .
作用机制
Target of Action
3,6-Dideoxy-D-xylo-hexose, also known as Abequose , is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . These lipopolysaccharides are the primary targets of Abequose. They play a crucial role in maintaining the integrity of the outer membrane of Gram-negative bacteria .
Mode of Action
It is known that it interacts with its targets, the lipopolysaccharides, by becoming a part of their structure . This interaction may result in changes to the properties of the lipopolysaccharides, potentially affecting the functionality of the bacterial outer membrane.
Biochemical Pathways
Abequose is involved in the biosynthesis of lipopolysaccharides . The biosynthesis of hexose derivatives deoxygenated at C6 first requires the generation of a 6-deoxy-4-keto derivative intermediate catalyzed by a 4,6-dehydratase . This is followed by a combination of reduction, epimerization, and amino substitutions . These biochemical pathways lead to the formation of Abequose, which then becomes a part of the lipopolysaccharides.
Result of Action
The incorporation of Abequose into lipopolysaccharides could potentially affect the properties of these molecules, and by extension, the properties of the bacterial outer membrane. This could have various molecular and cellular effects, potentially influencing the bacteria’s survival and virulence .
属性
IUPAC Name |
(2R,4R,5R)-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319127 | |
| Record name | Abequose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R,5R)-2,4,5-trihydroxyhexanal | |
CAS RN |
56816-60-5 | |
| Record name | Abequose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56816-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abequose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABEQUOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP07RTT4BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)




